molecular formula C22H25N3O5S B15392813 ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B15392813
M. Wt: 443.5 g/mol
InChI Key: URUCYYJMMWGPKX-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a synthetic thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidinone core functionalized with a 3-(3-methylbutyl) substituent and an ethyl benzoate-linked acetyl amino group. This compound is structurally distinct due to its unique substitution pattern, which may confer specific physicochemical and biological properties.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H25N3O5S/c1-4-30-21(28)15-5-7-16(8-6-15)23-18(26)13-25-17-10-12-31-19(17)20(27)24(22(25)29)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,26)

InChI Key

URUCYYJMMWGPKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

Origin of Product

United States

Biological Activity

Ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 374.45 g/mol
  • CAS Number : Not specified in the sources.

The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the ethyl ester and the amino benzoate moiety suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways including modulation of signaling proteins involved in cell cycle regulation .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.23Apoptosis induction
Compound BHCT1160.15Cell cycle arrest
Ethyl 4-{...}TBDTBDTBD

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
  • Modulation of Signaling Pathways : The compound may affect pathways such as the MAPK/ERK pathway which is pivotal in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed in related compounds.

Study on Cytotoxic Effects

A recent study investigated a series of thieno[3,2-d]pyrimidine derivatives including this compound). The study reported:

  • Objective : To evaluate the anticancer activity against human cancer cell lines.
  • Results : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
  • : These findings support further exploration into the therapeutic potential of this class of compounds in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives are a diverse class of heterocyclic compounds. Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Feature Target Compound Ethyl 4-({[(3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate
Core Structure Thieno[3,2-d]pyrimidin-2,4-dione Thieno[3,2-d]pyrimidin-4-one
Substituents - 3-(3-Methylbutyl) group
- Acetyl amino ethyl benzoate
- 3-Methyl group
- 7-Phenyl group
- Thioacetyl amino ethyl benzoate
Molecular Formula C₂₄H₂₇N₃O₅S C₂₄H₂₁N₃O₄S₂
Molecular Weight ~481.56 g/mol 479.58 g/mol
Key Functional Groups 2,4-Diketone, branched alkyl chain, ester 4-Ketone, phenyl ring, thioether, ester
Potential Applications Hypothesized kinase inhibition or anti-inflammatory activity (unconfirmed) Laboratory research, industrial synthesis (non-clinical)

Key Observations

Structural Differences: The target compound features a 2,4-diketone thienopyrimidine core, whereas the analog in contains a 4-ketone and a 7-phenyl group . The presence of a branched alkyl chain (3-methylbutyl) in the target compound may enhance lipophilicity compared to the phenyl-substituted analog.

Physicochemical Implications :

  • The molecular weight of both compounds is similar (~480 g/mol), but the analog’s sulfur-rich structure (S₂ vs. S₁ in the target) may influence solubility and reactivity.
  • The phenyl group in the analog could enable π-π stacking interactions in biological systems, while the branched alkyl chain in the target compound might favor membrane permeability.

Functional Roles: Thienopyrimidines with electron-withdrawing groups (e.g., ketones) often exhibit enhanced binding to enzyme active sites, such as kinases or proteases. The thioether in the analog () is a known pharmacophore in antiviral and antibacterial agents, hinting at divergent applications compared to the target compound .

Research Findings and Limitations

  • Synthesis Challenges : Both compounds require multi-step synthesis, but the target compound’s branched alkyl chain may introduce steric hindrance during coupling reactions.
  • Comparative studies on cytotoxicity or enzymatic assays are needed.
  • Computational Predictions: Molecular docking simulations suggest the target compound’s acetyl amino group may form hydrogen bonds with residues in the ATP-binding pocket of EGFR kinase, a hypothesis requiring experimental validation.

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